molecular formula C16H14N2 B2695963 5-Biphenyl-4-yl-3-methyl-1H-pyrazole CAS No. 478541-27-4

5-Biphenyl-4-yl-3-methyl-1H-pyrazole

Cat. No.: B2695963
CAS No.: 478541-27-4
M. Wt: 234.302
InChI Key: QRGMAWITANWBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Biphenyl-4-yl-3-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a biphenyl group at the 5-position and a methyl group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key scaffolds in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Biphenyl-4-yl-3-methyl-1H-pyrazole typically involves the reaction of a biphenyl-substituted hydrazine with an appropriate 1,3-diketone or α,β-unsaturated carbonyl compound. One common method is the cyclocondensation of biphenylhydrazine with 3-methyl-1-phenyl-2-propen-1-one under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts, such as transition metals or organocatalysts, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Biphenyl-4-yl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole N-oxides.

    Reduction: Reduction of the pyrazole ring can be achieved using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Biphenyl-4-yl-3-methyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Biphenyl-4-yl-3-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, thereby blocking phosphorylation events essential for cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Biphenyl-4-yl-3-methyl-1H-pyrazole is unique due to the presence of the biphenyl group, which enhances its hydrophobic interactions and binding affinity with target proteins. This structural feature can lead to improved potency and selectivity in its biological activities compared to simpler pyrazole derivatives .

Properties

IUPAC Name

5-methyl-3-(4-phenylphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-12-11-16(18-17-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGMAWITANWBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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